

A Comprehensive Technical Guide on PNU-142300: The Inactive Metabolite of Linezolid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PNU 142300

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Abstract: This technical guide provides an in-depth overview of PNU-142300, a primary but microbiologically inactive metabolite of the oxazolidinone antibiotic, Linezolid. The document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology. It covers the metabolic pathway leading to PNU-142300, its pharmacokinetic profile, and detailed experimental protocols for its analysis. All quantitative data are presented in tabular format for clarity and comparative purposes. Furthermore, key processes are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying scientific methodologies.

Introduction

Linezolid is a critical antibiotic for treating infections caused by multidrug-resistant Gram-positive bacteria. Understanding its metabolism is paramount for optimizing therapeutic efficacy and ensuring patient safety. Linezolid is metabolized in the human body into two main inactive metabolites, PNU-142586 and PNU-142300.^[1] This guide focuses on PNU-142300, detailing its formation, pharmacokinetic characteristics, and the analytical methods used for its quantification. While PNU-142300 lacks antibacterial activity, its accumulation, particularly in patients with renal impairment, is a subject of ongoing research.^{[2][3]}

Metabolic Pathway of Linezolid to PNU-142300

The metabolism of Linezolid to PNU-142300 occurs via the oxidation of the morpholine ring.[4] This process is primarily non-enzymatic and results in the formation of two major inactive, ring-opened carboxylic acid metabolites.[1][5] PNU-142300, an aminoethoxyacetic acid derivative, is one of these key metabolites.[3][6] The formation of PNU-142586 is considered the rate-limiting step in the clearance of Linezolid.[1][4][7]

Figure 1: Metabolic Pathway of Linezolid.

Quantitative Data

Pharmacokinetic Parameters

The pharmacokinetic profile of PNU-142300 has been characterized in human studies. The clearance of both Linezolid and PNU-142300 is significantly influenced by creatinine clearance. [8]

Parameter	Linezolid	PNU-142300	PNU-142586	Reference
Population Mean Clearance (CL)	3.86 L/h	7.27 L/h	13.54 L/h	[9]
Volume of Distribution (Vd)	47.1 L	47.1 L	47.1 L	[9]
Plasma Protein Binding	31%	Not specified	Not specified	[2][6]
Elimination Half-life ($t_{1/2}$)	3.4 - 7.4 h	Not specified	Not specified	[6]
Time to Peak Concentration (Tmax)	0.5 - 2 h	2 - 3 h	3 - 5 h	[1][2]

Analytical Method Validation

Various analytical methods have been developed for the simultaneous quantification of Linezolid and its metabolites in human plasma.[10][11]

Parameter	Linezolid	PNU-142300	PNU-142586	Reference
Linearity Range (µg/mL)	0.2 - 50.0	0.2 - 20.0	0.2 - 20.0	[10] [12]
Lower Limit of Quantitation (LLOQ) (µg/mL)	0.2	0.2	0.2	[10] [11]
Detection Limit (µg/mL)	0.1	0.2	Not specified	[11]
Intra-assay Precision (RSD%)	<5.0%	<2.0%	Not specified	[12]
Inter-assay Precision (RSD%)	<10.0%	<4.0%	Not specified	[12]
Extraction Recovery	106.1 - 109.6%	91.4 - 131.1%	77.7 - 78.8%	[12]

Experimental Protocols

Synthesis of PNU-142300

A synthetic route for PNU-142300 has been developed to facilitate further research into its biological properties.[\[13\]](#)[\[14\]](#) The synthesis involves several steps starting from 3,4-difluoronitrobenzene to yield the final product.[\[14\]](#)

A detailed synthetic scheme, as described by Hanaya et al. (2017), involves the preparation of a common synthetic intermediate which can then be used to produce both PNU-142300 and PNU-142586.[\[13\]](#)[\[15\]](#) The process includes steps such as O-alkylation, Staudinger reaction, acetylation, and the removal of protecting groups.[\[15\]](#)

Quantification of PNU-142300 in Human Plasma by UPLC

This protocol is based on the method developed for the simultaneous determination of Linezolid and its metabolites.[\[10\]](#)[\[12\]](#)

4.2.1 Sample Preparation

- To 100 μ L of human plasma, add an internal standard.
- Precipitate proteins by adding acetonitrile.
- Vortex the mixture and then centrifuge to separate the supernatant.
- The clear supernatant is collected for UPLC analysis.

4.2.2 Chromatographic Conditions

- Column: ACQUITY UPLC HSS T3 column.[\[10\]](#)[\[12\]](#)
- Mobile Phase: A gradient of acetonitrile and a buffer solution.
- Flow Rate: As optimized for the specific UPLC system.
- Detection: UV detection at 254 nm.[\[10\]](#)[\[11\]](#)
- Column Temperature: Maintained at a constant temperature, e.g., 30°C.[\[11\]](#)

Figure 2: UPLC Sample Preparation Workflow.

Minimum Inhibitory Concentration (MIC) Assay

To confirm the microbiological inactivity of PNU-142300, a standard Minimum Inhibitory Concentration (MIC) assay can be performed.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

4.3.1 Inoculum Preparation

- Culture the test bacterium (e.g., *Staphylococcus aureus*) on an appropriate agar plate for 18-24 hours.[\[18\]](#)
- Select 3-5 isolated colonies and suspend them in a sterile saline solution.[\[18\]](#)

- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately $1-2 \times 10^8$ CFU/mL.[18]
- Dilute this suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final concentration of about 5×10^5 CFU/mL.[18]

4.3.2 Microdilution Procedure

- Perform serial two-fold dilutions of PNU-142300 in CAMHB in a 96-well microtiter plate.[18]
- Inoculate each well with the prepared bacterial suspension.
- Include a positive control for growth (no compound) and a negative control for sterility (no bacteria).[18]
- Incubate the plate at $35 \pm 2^\circ\text{C}$ for 16-20 hours.[18]
- The MIC is determined as the lowest concentration of PNU-142300 that completely inhibits visible bacterial growth.[17][18]

Figure 3: MIC Assay Workflow.

Conclusion

PNU-142300 is a significant, albeit inactive, metabolite of Linezolid. Its formation through the oxidation of the morpholine ring is a key aspect of Linezolid's metabolic profile. The analytical methods detailed in this guide provide a robust framework for the quantification of PNU-142300 in clinical and research settings. While devoid of antibacterial properties, the accumulation of PNU-142300, particularly in specific patient populations, warrants further investigation to fully understand its clinical implications. The experimental protocols and data presented herein serve as a valuable resource for professionals dedicated to the advancement of antimicrobial therapy and drug metabolism research.

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